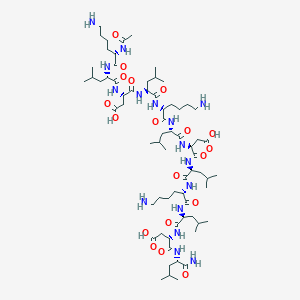![molecular formula C32H55N5O7 B12422780 cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is a cyclic peptide composed of N-methyl-alanine, beta-alanine, D-oleucine, alpha-methyl-proline, alpha-methyl-isoleucine, and N-methyl-valine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by high-dilution conditions to prevent intermolecular reactions.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] can undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide, if any.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiols or disulfide-free peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its stability and resistance to proteolytic enzymes, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its stability and bioavailability.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclo[D-N(Me)Ala-Bala-D-Oleu-Pro-Ile-N(Me)Val]
- Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-aMeaIle-N(Me)Ile]
- Cyclo[Dl-Ala-Unk-N(Me)Ala-Unk-Gly-N(Me)Leu-Gly-N(Me)Val-N(Me)Phe]
Uniqueness
Cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val] is unique due to its specific sequence and cyclic structure, which confer enhanced stability and resistance to enzymatic degradation compared to linear peptides
Properties
Molecular Formula |
C32H55N5O7 |
|---|---|
Molecular Weight |
621.8 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14,16,19-pentamethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C32H55N5O7/c1-12-21(6)32(9)30(43)36(11)25(20(4)5)28(41)35(10)22(7)26(39)33-16-14-24(38)44-23(18-19(2)3)27(40)37-17-13-15-31(37,8)29(42)34-32/h19-23,25H,12-18H2,1-11H3,(H,33,39)(H,34,42)/t21-,22-,23+,25-,31-,32-/m0/s1 |
InChI Key |
XMKZYWLIQUJHIT-NSIJXKKGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@]1(C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@]2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C |
Canonical SMILES |
CCC(C)C1(C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2(C(=O)N1)C)CC(C)C)C)C)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



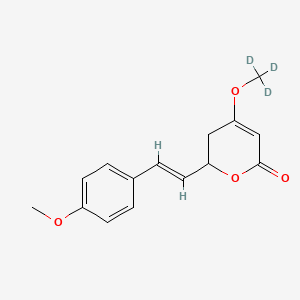
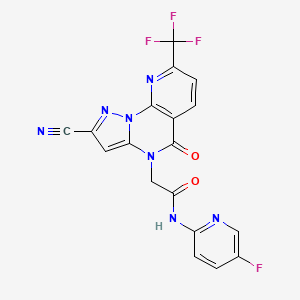
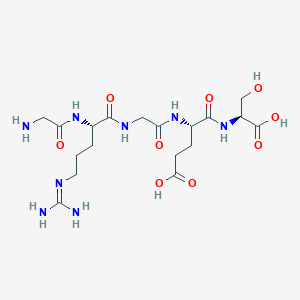
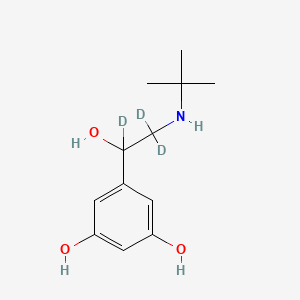
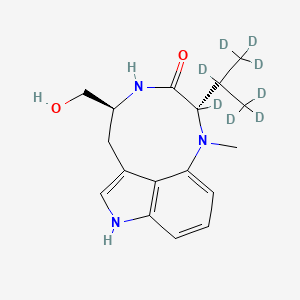
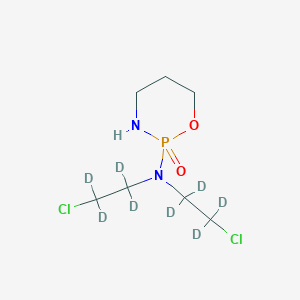

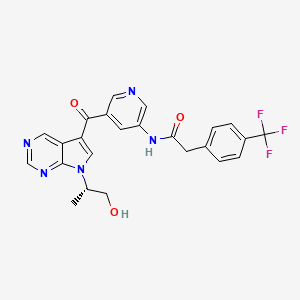

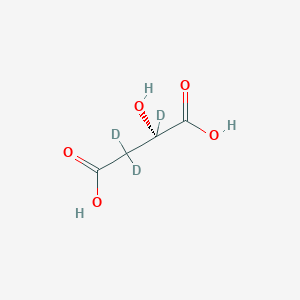
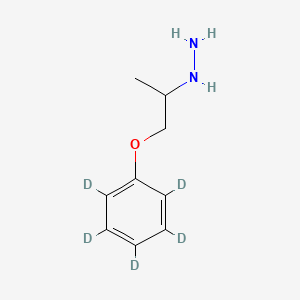
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
